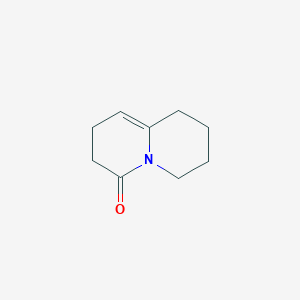
2,3,6,7,8,9-Hexahydroquinolizin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,8,9-Hexahydroquinolizin-4-one is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are of significant interest in organic chemistry due to their wide range of applications in biological and industrial fields. This compound, in particular, has a unique structure that makes it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,8,9-Hexahydroquinolizin-4-one can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-aryl-2-pyrazoline-5-one, aromatic aldehyde, and 6-amino-2-thiouracil in the presence of piperidine as a catalyst . This one-pot three-component reaction is efficient and reduces reaction time.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of recyclable catalysts and eco-friendly solvents. For example, β-cyclodextrin-SO3H can be used as a recyclable catalyst in aqueous media, providing a convenient and efficient strategy for the preparation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6,7,8,9-Hexahydroquinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as Iridium complexes . The reaction conditions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products Formed: The major products formed from these reactions include bicyclic and monocyclic derivatives of this compound. These derivatives have diverse applications in medicinal chemistry and other fields .
Aplicaciones Científicas De Investigación
2,3,6,7,8,9-Hexahydroquinolizin-4-one has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, it is used in the development of new materials and industrial products due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 2,3,6,7,8,9-Hexahydroquinolizin-4-one involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, forming complexes with metal ions. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of certain enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,3,6,7,8,9-Hexahydroquinolizin-4-one include 8-hydroxyquinoline, 4-oxoquinoline-3-carboxylic acid, and various hexahydroisoquinoline derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2,3,6,7,8,9-hexahydroquinolizin-4-one |
InChI |
InChI=1S/C9H13NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h5H,1-4,6-7H2 |
Clave InChI |
AMSKQOBRDYFGLP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(=CCCC2=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



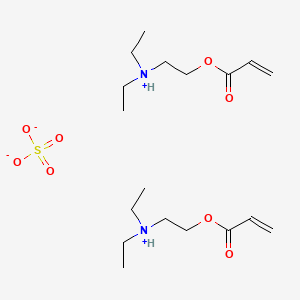
![(10R,13S)-17-Chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B13820525.png)

![(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13820529.png)
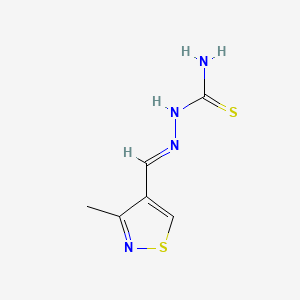
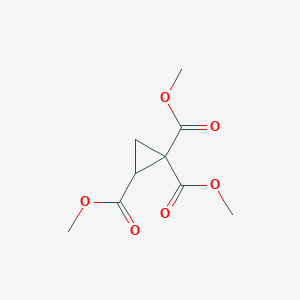
![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
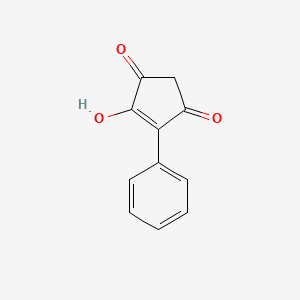
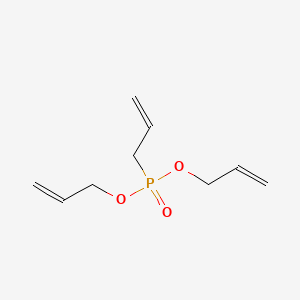
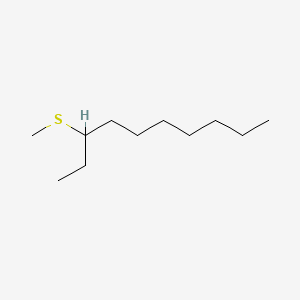
![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
